4-Butoxy-3,5-difluorobenzaldehyde
Description
4-Butoxy-3,5-difluorobenzaldehyde (systematic name: 3,5-difluoro-4-butoxybenzaldehyde) is a fluorinated benzaldehyde derivative with a butoxy substituent at the para position. This compound is hypothesized to serve as a key intermediate in pharmaceuticals, agrochemicals, and materials science due to the reactivity of its aldehyde group and the electronic effects of fluorine and alkoxy substituents .
Properties
IUPAC Name |
4-butoxy-3,5-difluorobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-2-3-4-15-11-9(12)5-8(7-14)6-10(11)13/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCWTXCZMRLOTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1F)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-3,5-difluorobenzaldehyde typically involves the introduction of butoxy and difluoro groups onto a benzaldehyde core. One common method is through the continuous oxidation of 3,5-difluorotoluene using hydrogen peroxide as an oxidizing agent, with cobalt, molybdenum, and bromine metal ion complexes as catalysts. Acetic acid is used as the solvent in this reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors are often employed to maintain consistent reaction conditions and improve production efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-3,5-difluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The butoxy and difluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the butoxy or difluoro groups.
Major Products Formed
Oxidation: 4-Butoxy-3,5-difluorobenzoic acid.
Reduction: 4-Butoxy-3,5-difluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
4-Butoxy-3,5-difluorobenzaldehyde serves as a crucial building block in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:
- Aldol Reactions: The aldehyde functional group can undergo aldol condensation to form β-hydroxy aldehydes or ketones, which are essential intermediates in organic synthesis.
- Fluorination Reactions: The presence of fluorine atoms enhances the reactivity of the compound, making it suitable for fluorination reactions that introduce fluorine into other organic molecules.
Table 1: Summary of Chemical Reactions Involving this compound
| Reaction Type | Description | Products |
|---|---|---|
| Aldol Condensation | Reacts with enolates to form β-hydroxy products | β-Hydroxy aldehydes/ketones |
| Fluorination | Introduces fluorine into substrates | Fluorinated organic compounds |
| Reduction | Can be reduced to alcohols or further derivatives | Alcohols or substituted products |
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential biological activities. Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties.
Case Study: Anti-inflammatory Activity
In a study evaluating various substituted enones derived from this compound, one compound demonstrated an IC50 value of 6.52 μM against superoxide anion production in neutrophils. This suggests a promising role in developing anti-inflammatory drugs .
Table 2: Biological Activity of Derivatives
| Compound | IC50 (μM) | Activity Description |
|---|---|---|
| Compound 14 | 6.52 | Inhibits superoxide generation |
| Compound 13 | 10.00 | Induces elastase release |
Material Science
The compound is also utilized in material science for the synthesis of fluorinated polymers and materials. The incorporation of fluorine enhances properties such as thermal stability and chemical resistance.
Applications in Polymer Chemistry:
- Fluorinated Polymers: Used as a precursor for creating high-performance polymers that exhibit superior chemical resistance and thermal stability.
- Coatings: Employed in the development of coatings that require low surface energy and high durability.
Mechanism of Action
The mechanism of action of 4-Butoxy-3,5-difluorobenzaldehyde depends on the specific chemical reactions it undergoesThe butoxy and difluoro groups can influence the reactivity and selectivity of these reactions by stabilizing or destabilizing certain intermediates .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 4-Butoxy-3,5-difluorobenzaldehyde with three structurally similar compounds, emphasizing substituent effects, physicochemical properties, and applications:
Key Observations:
Fluorine atoms at the 3,5 positions increase electron-withdrawing effects, stabilizing the aldehyde group and directing electrophilic substitution reactions to specific positions .
Synthetic Utility :
- The 4-iso-butoxy analog (CAS 1443343-76-7) is explicitly used in pharmaceutical intermediates due to its >99% purity and compatibility with cross-coupling reactions .
- The ethoxy derivative (CAS 883536-06-9) is air-sensitive, requiring inert handling but offering versatility in synthesizing fluorinated aromatic aldehydes for drug discovery .
- 2-Bromo-4,5-difluorobenzaldehyde demonstrates divergent reactivity due to bromine’s leaving-group capability, enabling Suzuki-Miyaura couplings for complex molecule assembly .
Industrial Relevance :
- Alkoxy-substituted difluorobenzaldehydes (e.g., ethoxy, butoxy) are prioritized in agrochemical and pharmaceutical manufacturing for their balance of reactivity and stability.
- Brominated analogs are niche intermediates for materials science (e.g., liquid crystals) but require stricter handling due to bromine’s toxicity .
Research Findings and Trends
- Thermal Stability : Ethoxy and butoxy derivatives exhibit higher thermal stability than brominated analogs, with melting points ranging from 27–29°C for the ethoxy compound .
- Purity Standards : Commercial suppliers like SynHet emphasize >99% purity for iso-butoxy derivatives, ensuring reliability in large-scale API synthesis .
- Regulatory Considerations : Fluorinated benzaldehydes are subject to stringent environmental regulations due to fluorine’s persistence, necessitating green chemistry approaches in their synthesis .
Biological Activity
4-Butoxy-3,5-difluorobenzaldehyde is an organic compound with significant potential in various biological applications. Its unique chemical structure, which includes a butoxy group and difluorobenzaldehyde moiety, contributes to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C11H12F2O
- Molecular Weight : 210.21 g/mol
- SMILES Notation : CCCCC1=C(C(=C(C=C1F)F)C=O)O
The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
Preliminary studies have shown that the compound may possess anticancer properties. For instance, it has been observed to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The specific pathways affected include the inhibition of key signaling proteins involved in cell growth and survival .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound is being investigated for its anti-inflammatory properties. Research indicates that it may reduce the production of pro-inflammatory cytokines in vitro, which could have implications for treating inflammatory diseases .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity related to inflammation and immune responses, leading to reduced inflammatory mediators.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
